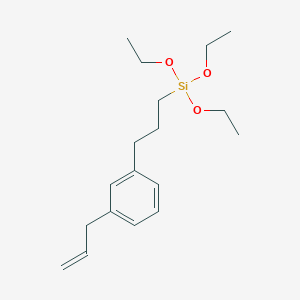

M-Allylphenylpropyltriethoxysilane

Description

Contextualization within Organosilane Chemistry Research

Organosilanes are a class of organometallic compounds that feature at least one carbon-silicon bond. organic-chemistry.org They are distinguished by their unique combination of organic and inorganic properties, which makes them invaluable in a wide range of applications. nih.gov The silicon atom in organosilanes can be bonded to various organic groups, which determine the compound's specific functionalities. thermofishersci.in The presence of hydrolyzable groups, such as ethoxy groups (-OCH2CH3) in triethoxysilanes, allows these molecules to react with water to form silanols (Si-OH). researchgate.net These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic materials to form stable siloxane bonds (Si-O-Si). nih.gov This dual reactivity is the basis for their widespread use as coupling agents, adhesion promoters, and crosslinkers. gelest.com

The organic functional groups attached to the silicon atom impart specific chemical characteristics to the organosilane. In the case of a molecule like M-Allylphenylpropyltriethoxysilane, the key functional groups are the allyl and phenyl groups.

Allyl Group (-CH2-CH=CH2): The allyl group contains a reactive double bond, which can participate in various organic reactions, including polymerization, hydrosilylation, and thiol-ene click chemistry. wikipedia.orgmdpi.com This functionality makes allylsilanes valuable monomers for the synthesis of polymers and for the surface modification of materials. gelest.comnih.gov

Phenyl Group (-C6H5): The phenyl group is a bulky, aromatic group that can significantly influence the physical and chemical properties of the organosilane. It is known to enhance thermal stability, and its presence can also affect the refractive index and electronic properties of materials derived from it. cfmats.comcfsilicones.com

The combination of both allyl and phenyl functionalities on a single triethoxysilane (B36694) molecule would create a bifunctional building block with a unique set of properties, suitable for the development of advanced materials.

Significance of this compound in Contemporary Materials Science Research

The triethoxysilane moiety allows for strong covalent bonding to inorganic surfaces like glass, silica (B1680970), and metal oxides, a process known as silanization. wikipedia.org This is crucial for improving the interfacial adhesion in composite materials. The propyl chain acts as a spacer, providing flexibility and separating the reactive functional groups from the silicon atom.

The allyl group offers a reactive handle for cross-linking or grafting. For instance, it can be used to incorporate the silane (B1218182) into a polymer matrix through radical polymerization or other addition reactions. mdpi.com This is particularly useful in the fabrication of high-performance composites, where a strong interface between the filler and the polymer matrix is essential for improved mechanical properties.

The phenyl group , on the other hand, can enhance the thermal stability of the resulting material. cfmats.com Phenyl-containing silanes are known to be more resistant to high temperatures, making them suitable for applications in demanding environments. cfsilicones.com Additionally, the aromatic nature of the phenyl ring can be exploited to tune the optical or electronic properties of the material.

Therefore, a molecule combining these features would be highly valuable in the development of:

High-performance composites: for aerospace, automotive, and electronics industries.

Advanced coatings: with improved adhesion, thermal stability, and tailored refractive indices.

Functionalized nanoparticles: for applications in catalysis, sensing, and nanomedicine.

Hybrid organic-inorganic materials: with a unique combination of properties not achievable with either component alone.

Evolution of Research Perspectives on Allyl- and Phenyl-Functionalized Triethoxysilanes

The research on functionalized triethoxysilanes has evolved significantly over the past few decades. Initially, the focus was on simple alkyl- and amino-functionalized silanes for use as coupling agents. However, as the demand for more sophisticated materials grew, so did the interest in developing silanes with a wider range of functionalities.

The introduction of the allyl group was a significant step, as it opened up the possibility of using silanes as monomers in polymerization reactions. gelest.com This led to the development of new types of silicone polymers and hybrid materials with tailored properties. The ability to perform further chemical modifications on the allyl group also added to its versatility. wikipedia.org

The incorporation of the phenyl group into triethoxysilanes was driven by the need for materials with enhanced thermal and oxidative stability. cfsilicones.com Phenylsilanes were found to be particularly useful in high-temperature applications, such as in the formulation of heat-resistant coatings and resins. cfmats.com Research also explored the use of phenylsilanes to modify the surface of materials to control their wetting and adhesion properties. gelest.com

More recently, there has been a growing interest in bifunctional and multifunctional silanes that combine different reactive groups on the same molecule. nbinno.com This approach allows for the creation of materials with complex architectures and multiple functionalities. The hypothetical "this compound" would fall into this category, representing a sophisticated building block for the design of advanced materials. The current research trend is to move towards more complex and precisely defined molecular structures to achieve a higher level of control over the final material properties.

Interactive Data Tables

The following tables provide representative data for allyltriethoxysilane (B1265875) and phenyltriethoxysilane, which are the parent compounds containing the key functional groups of the subject molecule.

| Property | Value |

|---|---|

| CAS Number | 2550-04-1 |

| Molecular Formula | C9H20O3Si |

| Molecular Weight | 204.34 g/mol |

| Boiling Point | 188-189 °C |

| Density | 0.903 g/mL at 25 °C |

| Refractive Index | 1.415 |

| Property | Value |

|---|---|

| CAS Number | 780-69-8 |

| Molecular Formula | C12H20O3Si |

| Molecular Weight | 240.37 g/mol |

| Boiling Point | 235 °C |

| Density | 0.996 g/mL at 25 °C |

| Refractive Index | 1.4718 |

Properties

IUPAC Name |

triethoxy-[3-(3-prop-2-enylphenyl)propyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3Si/c1-5-11-17-12-9-13-18(16-17)14-10-15-22(19-6-2,20-7-3)21-8-4/h5,9,12-13,16H,1,6-8,10-11,14-15H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGHSOCGGKXGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC1=CC(=CC=C1)CC=C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213392 | |

| Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356114-60-7 | |

| Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Chemical Modification of M Allylphenylpropyltriethoxysilane

Methodologies for the Chemical Synthesis of M-Allylphenylpropyltriethoxysilane

The synthesis of this compound can be approached through several strategic pathways, primarily focusing on the formation of the silicon-carbon bond. Key methods include the hydrosilylation of an appropriate allylbenzene (B44316) precursor and the Grignard reaction.

Controlled Synthesis Pathways for Molecular Purity and Yield Optimization

The controlled synthesis of this compound with high purity and optimized yield is crucial for its application in advanced materials. Hydrosilylation, the addition of a silicon-hydride bond across a double bond, stands out as a primary method. This reaction typically involves the catalytic addition of triethoxysilane (B36694) to m-allylbenzene.

The choice of catalyst is paramount in controlling the regioselectivity of the hydrosilylation reaction to favor the formation of the desired terminal (gamma) adduct, which is this compound, over the internal (beta) adduct. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are commonly employed. nih.govresearchgate.net However, rhodium-based catalysts have been shown to offer higher selectivity and efficiency in certain cases, particularly for the hydrosilylation of allyl chloride with trichlorosilane, a reaction analogous to the synthesis of this compound. nih.gov

Optimization of reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants is essential for maximizing the yield and minimizing side reactions. For instance, in the hydrosilylation of allyl glycidyl (B131873) ether with triethoxysilane, a process sharing similarities with the synthesis of the target compound, optimizing these parameters was shown to significantly increase the product yield. researchgate.net

A hypothetical reaction scheme for the synthesis of this compound via hydrosilylation is presented below:

m-Allylbenzene + Triethoxysilane --(Catalyst)--> this compound

To achieve high purity, purification techniques such as fractional distillation under reduced pressure are typically employed to separate the desired product from unreacted starting materials, catalyst residues, and any isomeric byproducts.

Novel Synthetic Routes and Catalysis for this compound Production

Beyond traditional platinum catalysts, research into more efficient and selective catalysts for hydrosilylation is ongoing. Rhodium(I) complexes, for example, have demonstrated high efficiency and selectivity in the hydrosilylation of allyl chloride, suggesting their potential for the synthesis of this compound with improved control over isomer formation. nih.gov The use of peroxide promoters in conjunction with ruthenium-containing catalysts has also been explored for the hydrosilylation of olefinic halides, offering another potential avenue for process optimization. epo.org

Another significant synthetic route is the Grignard reaction. This method would involve the preparation of a Grignard reagent from an m-allylphenyl halide (e.g., m-allylphenyl bromide) and magnesium metal. youtube.com This organomagnesium compound would then react with tetraethoxysilane (TEOS) to form this compound.

m-Allylphenylmagnesium Bromide + Tetraethoxysilane --> this compound + Mg(OEt)Br

This approach offers an alternative pathway that can be advantageous depending on the availability and cost of the starting materials. The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the silicon atom of TEOS. youtube.com

Scalable Synthesis Strategies for Research and Development

For both research and development purposes, scalable synthesis strategies are critical. For hydrosilylation, the development of heterogeneous catalysts, such as platinum supported on activated carbon, offers advantages in terms of catalyst recovery and reuse, which is crucial for cost-effective, large-scale production. researchgate.net Continuous flow reaction systems are also being explored to improve reaction efficiency, safety, and scalability.

The Grignard synthesis route is also amenable to scaling. The preparation of Grignard reagents is a well-established industrial process. youtube.com Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is necessary to manage the exothermic nature of the reaction and ensure high yields on a larger scale.

Below is a table summarizing the key aspects of the primary synthesis methodologies:

| Synthesis Method | Precursors | Catalyst/Reagent | Key Advantages | Potential Challenges |

| Hydrosilylation | m-Allylbenzene, Triethoxysilane | Platinum (e.g., Speier's, Karstedt's), Rhodium complexes | High atom economy, direct C-Si bond formation | Isomer formation, catalyst cost and removal |

| Grignard Reaction | m-Allylphenyl halide, Magnesium, Tetraethoxysilane | Grignard Reagent | Utilizes readily available starting materials | Stoichiometric use of magnesium, sensitive to moisture |

Post-Synthetic Modification and Derivatization of this compound

The presence of the allyl and triethoxysilane groups makes this compound an excellent platform for a variety of post-synthetic modifications, allowing for the tailoring of its chemical and physical properties.

Tailoring Reactive Functional Groups on this compound

The terminal double bond of the allyl group is a key site for introducing a wide array of functional groups. Several well-established chemical reactions can be employed for this purpose:

Thiol-Ene "Click" Reaction: This highly efficient and versatile reaction involves the addition of a thiol compound across the allyl double bond, typically initiated by UV light or a radical initiator. rsc.orgnih.gov This method allows for the introduction of a wide range of functionalities, depending on the structure of the thiol used. The reaction is known for its high yields and tolerance to various functional groups. rsc.orgnih.gov For example, reacting this compound with a thiol-containing carboxylic acid would introduce a carboxylic acid group.

Heck Reaction: The palladium-catalyzed Heck reaction can be used to couple the allyl group with aryl or vinyl halides. nih.govbeilstein-journals.orglibretexts.org This reaction forms a new carbon-carbon bond and is a powerful tool for creating more complex molecular architectures. For instance, reacting this compound with an aryl iodide in the presence of a palladium catalyst would result in an arylated derivative. nih.govbeilstein-journals.org

Epoxidation: The allyl double bond can be converted to an epoxide ring using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by a variety of nucleophiles to introduce different functional groups.

The triethoxysilane group can also be tailored. Hydrolysis and condensation of the ethoxy groups can lead to the formation of siloxane networks (polysilsesquioxanes), or the compound can be grafted onto surfaces containing hydroxyl groups, such as silica (B1680970) or glass. cmu.eduresearchgate.net

The following table provides a summary of potential functionalization reactions on the allyl group:

| Reaction | Reagents | Introduced Functionality |

| Thiol-Ene Reaction | Thiol (R-SH) | Thioether (-S-R) |

| Heck Reaction | Aryl/Vinyl Halide, Pd Catalyst, Base | Aryl/Vinyl group |

| Epoxidation | m-CPBA | Epoxide |

| Hydroboration-Oxidation | 1. BH₃, 2. H₂O₂, NaOH | Primary Alcohol (-OH) |

Grafting and Polymerization Strategies Involving this compound

This compound can be utilized in both "grafting to" and "grafting from" strategies to modify surfaces and create polymer brushes. cmu.edu

In a "grafting to" approach, the triethoxysilane end of the molecule can be used to anchor it to a surface rich in hydroxyl groups, such as silica nanoparticles. cmu.edu This is achieved through the hydrolysis of the ethoxy groups to silanols, which then condense with the surface hydroxyls to form stable siloxane bonds. rsc.org

The allyl group on the now surface-bound molecule provides a site for further polymerization. This "grafting from" approach can be initiated from the surface-tethered allyl groups, for example, through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to grow polymer chains directly from the surface. cmu.edu

Furthermore, this compound can act as a monomer or comonomer in polymerization reactions. The allyl group can participate in radical copolymerization with other vinyl monomers, such as styrene (B11656) or acrylates, to incorporate the silane (B1218182) functionality into the polymer backbone. nih.govresearchgate.net This allows for the synthesis of polymers with pendant triethoxysilane groups, which can be used for crosslinking or for creating hybrid organic-inorganic materials.

Hybridization Approaches for Enhanced Reactivity and Selectivity

The unique bifunctional nature of this compound, possessing a hydrolyzable triethoxysilyl group and reactive organic moieties (allyl and phenyl), makes it a prime candidate for the synthesis of advanced organic-inorganic hybrid materials. Hybridization strategies leverage these distinct functionalities to create materials with tailored properties, where reactivity and selectivity are paramount for achieving the desired performance. The primary approaches for hybridization include sol-gel co-condensation and surface modification of inorganic substrates. These methods allow for the covalent integration of the silane into an inorganic network, providing a robust linkage that combines the properties of both components.

The sol-gel process is a versatile wet-chemical technique used to produce glassy and ceramic materials from molecular precursors. nih.gov For this compound, this typically involves co-condensation with a network-forming agent, most commonly tetraethoxysilane (TEOS). The process is initiated by the hydrolysis of the ethoxy groups on the silicon atom to form reactive silanol (B1196071) (Si-OH) groups. This is followed by a series of condensation reactions between silanol groups, or between a silanol and an ethoxy group, to form a network of siloxane (Si-O-Si) bonds. sanfanchem.comnih.gov

The reactivity of the system can be precisely controlled by several factors:

pH of the reaction medium : The rates of hydrolysis and condensation are highly dependent on the pH. Acidic conditions (pH 2-4) tend to promote hydrolysis, leading to a more linear, less cross-linked polymer network. Conversely, basic conditions promote the condensation reaction, resulting in more highly cross-linked, particulate structures. sanfanchem.com

Water-to-Silane Ratio : The molar ratio of water to the silane precursors is a critical parameter. A stoichiometric excess of water favors more complete hydrolysis, influencing the final structure and porosity of the gel.

Solvent and Temperature : The choice of solvent can affect the solubility of the precursors and the rate of the reactions. Temperature influences the kinetics of both hydrolysis and condensation.

By carefully controlling these parameters, the this compound can be selectively incorporated into a silica network. The organic allylphenylpropyl groups are preserved during this process and are distributed throughout the resulting hybrid material. This creates a new material with covalently bound organic functionalities.

A key advantage of this approach is the ability to create a hybrid material where the organic functional groups (allyl and phenyl) can be subsequently reacted in a selective manner. For instance, after the formation of the stable inorganic siloxane network, the allyl groups can be targeted for further functionalization through reactions such as:

Thiol-ene coupling

Hydrosilylation with other silanes

Free-radical polymerization to create cross-linked organic domains within the inorganic matrix.

This two-step approach, where the inorganic network is formed first, followed by the reaction of the organic groups, is a powerful strategy for achieving high selectivity in the synthesis of complex multifunctional materials.

The table below illustrates how different organotriethoxysilanes, including analogues of this compound, can be used in co-condensation reactions with TEOS to form hybrid xerogels with varying properties. nih.gov

| Organosilane Precursor | Molar Ratio (Organosilane:TEOS) | Resulting Material Properties |

| Phenyltriethoxysilane | 1:4 | Increased hydrophobicity, modified pore structure |

| 4-Chlorophenyltriethoxysilane | 1:3 | Enhanced thermal and structural stability |

| Vinyltriethoxysilane | 1:5 | Provides sites for subsequent polymerization |

This table is interactive. You can sort and filter the data.

Another major hybridization strategy is the direct surface modification of pre-existing inorganic materials, such as silica nanoparticles, glass fibers, or metal oxide surfaces. researchgate.netnih.gov In this approach, the triethoxysilyl group of this compound reacts with hydroxyl groups present on the surface of the inorganic substrate. This reaction forms strong, covalent Si-O-Substrate bonds, effectively grafting the allylphenylpropyl functionality onto the surface. nih.gov

The selectivity of this surface reaction is controlled by:

Surface Preparation : Activating the substrate surface to ensure a high density of hydroxyl groups is crucial for efficient grafting.

Reaction Conditions : The reaction is typically carried out in a non-aqueous solvent to prevent self-condensation of the silane. Temperature and reaction time are optimized to achieve the desired grafting density. researchgate.net

This method is highly selective as it functionalizes only the surface of the material, preserving its bulk properties. The grafted allyl and phenyl groups can then be used to alter the surface properties, for example, to improve compatibility with a polymer matrix in a composite material or to provide reactive sites for further surface-specific reactions. researchgate.net

The following table summarizes research findings on the surface modification of silica nanoparticles with various functional silanes, demonstrating the versatility of this approach.

| Functional Silane | Substrate | Key Finding |

| Phenyltrimethoxysilane | Silica Nanoparticles | Introduction of phenyl groups leads to increased hydrophobicity and improved dispersion in organic solvents. researchgate.net |

| 3-Methacryloxypropyltrimethoxysilane | Silica Nanoparticles | Grafted methacrylate (B99206) groups can be polymerized to create a polymer shell on the nanoparticle surface. nih.gov |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Silica Nanoparticles | The amount of adsorbed silane is influenced by pH, concentration, and temperature. researchgate.net |

This table is interactive. You can sort and filter the data.

Mechanistic Investigations of Reactions Involving M Allylphenylpropyltriethoxysilane

Hydrolysis and Condensation Mechanisms of Triethoxysilane (B36694) Moieties

The transformation of m-Allylphenylpropyltriethoxysilane from a monomeric species to a polymeric siloxane network is a two-step process involving hydrolysis and condensation. nih.gov These reactions are critical for the formation of a stable bond with inorganic substrates. russoindustrial.rugelest.com

First, the ethoxy groups (-OC2H5) attached to the silicon atom undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). russoindustrial.ruencyclopedia.pub This is a reversible reaction, and the opposite reaction is known as esterification. unm.edu The general equation for this hydrolysis step is:

≡Si-OR + H₂O ⇌ ≡Si-OH + ROH unm.edu

Following hydrolysis, the newly formed silanol groups can condense with each other to form stable siloxane bridges (Si-O-Si), releasing water or alcohol in the process. nih.govrussoindustrial.ru This polycondensation reaction leads to the formation of an oligomeric or polymeric network. russoindustrial.ru The condensation reactions can be represented as:

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O (water condensation) nih.gov ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH (alcohol condensation) unm.edu

The rate of hydrolysis of triethoxysilanes is not a simple, single-step process. It proceeds in a stepwise manner, with the three ethoxy groups hydrolyzing sequentially. dtic.mil The kinetics of this process are significantly influenced by several factors:

pH: The hydrolysis rate is slowest at a neutral pH of 7. Both acidic and alkaline conditions have a catalytic effect, accelerating the reaction. afinitica.comcfmats.com In acidic media (pH 3-5), the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. nih.gov In alkaline media, nucleophilic hydroxyl ions directly attack the silicon atom. nih.gov

Water Concentration: A higher concentration of water generally increases the rate of hydrolysis. cfmats.comelsevier.es The reaction proceeds faster when the stoichiometric amount of water required to hydrolyze all the alkoxy groups is available. elsevier.es

Catalysts: Acids and bases are common catalysts. nih.gov Aminosilanes can act as their own catalysts due to their basic nature. dtic.mil

Solvent: The presence of an alcohol co-solvent, such as ethanol, can slow down the hydrolysis reaction. cfmats.comelsevier.es This is because the reverse reaction, esterification, is promoted. elsevier.es

Temperature: As with most chemical reactions, increasing the temperature increases the rate of hydrolysis. cfmats.com

Silane (B1218182) Concentration: A higher concentration of the silane coupling agent can lead to a faster hydrolysis rate. cfmats.com

Organic Substituent: The nature of the non-hydrolyzable organic group attached to the silicon atom influences the reaction rate through steric and inductive effects. nih.govelsevier.es

Below is a table summarizing the influence of various factors on the hydrolysis rate of triethoxysilanes.

| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |

| pH | Slowest at neutral pH (~7); faster in acidic or alkaline conditions. afinitica.comcfmats.com | Acid catalysis involves protonation of the alkoxy group; base catalysis involves nucleophilic attack by OH-. nih.gov |

| Water Concentration | Increases with higher water concentration. cfmats.comelsevier.es | Increased availability of a key reactant. |

| Temperature | Increases with higher temperature. cfmats.com | Provides higher kinetic energy for molecules to overcome the activation energy barrier. |

| Solvent | Decreases with the addition of alcohol co-solvents. cfmats.comelsevier.es | Promotes the reverse reaction (esterification). elsevier.es |

| Silane Concentration | Increases with higher silane concentration. cfmats.com | Increased concentration of reactants. |

Following hydrolysis, the resulting silanols are generally unstable and prone to condensation to form more thermodynamically stable siloxane bonds. scispace.com The condensation process can proceed through several pathways, leading to the formation of linear chains, cyclic structures, or a highly cross-linked three-dimensional network. elsevier.esresearchgate.net

The structure of the final polysiloxane network is heavily dependent on the reaction conditions. unm.edu For instance, under certain conditions, the condensation of hydrolyzed methyltriethoxysilane is slow, allowing for the presence of a significant number of reactive hydroxyl groups for a prolonged period. scispace.com In contrast, for other silanes like 3-(2-amino-ethylamino)propyl-trimethoxy silane (DAMO), self-condensation begins almost immediately after hydrolysis. elsevier.es

The degree of cross-linking is influenced by the steric hindrance of the non-hydrolysable organic group. researchgate.net Bulky groups can limit the formation of a highly connected network. researchgate.net The condensation rate is also pH-dependent, with different silanol species exhibiting maximum stability at different pH values. afinitica.com For example, trisilanols show a minimum condensation rate around pH 4. afinitica.com

Studies on the polycondensation of (tetrahydroxy)(tetraaryl)cyclotetrasiloxanes have shown that the reaction can lead to the formation of oligomeric cage-like compounds rather than linear polymers, highlighting the influence of monomer structure on the final architecture. nih.gov

Steric Effects: The bulkiness of the phenylpropyl group can sterically hinder the approach of water molecules to the silicon center, potentially slowing down the initial hydrolysis steps compared to smaller alkyl-substituted silanes. nih.gov Similarly, during condensation, the steric bulk of these groups can influence the rate of reaction and the final structure of the siloxane network, potentially leading to less cross-linked and more open structures. researchgate.net Studies on other organosilanes have shown that steric hindrance decreases as the first alkoxy group is hydrolyzed, making subsequent hydrolysis steps easier. dtic.mil

Inductive Effects: The electron-donating or withdrawing nature of the organic group can influence the electrophilicity of the silicon atom. Alkyl groups are generally electron-donating, which can affect the stability of the transition states in both acid- and base-catalyzed hydrolysis. unm.edu While the precise inductive effect of the combined allyl and phenylpropyl groups is complex, the phenyl group is known to be unfavorable for the hydrolysis reaction in some cases. researchgate.net The presence of these organic groups can also affect the solubility of the silane in the reaction medium, which in turn influences the reaction kinetics. dtic.mil Furthermore, multiple organic substitutions, particularly those involving phenyl groups, can favor the formation of stable monomeric silanols. gelest.com

Coupling and Interfacial Reaction Mechanisms

The primary function of this compound as a coupling agent is to create a durable bond between dissimilar materials, typically an inorganic substrate and an organic polymer matrix. russoindustrial.ru This is achieved through the dual functionality of the silane molecule: the hydrolyzable triethoxysilane groups react with the inorganic surface, while the organic allylphenylpropyl group interacts with the polymer. russoindustrial.ruencyclopedia.pub

The mechanism of action for silane coupling agents at the interface involves a series of steps that result in a chemical bridge between the two phases. gelest.comgelest.com

Hydrolysis: As previously discussed, the triethoxysilane groups hydrolyze to form reactive silanol groups (-SiOH). gelest.comgelest.com This step is crucial for activating the silane. encyclopedia.pub

Condensation and Oligomerization: The silanols can then condense with each other to form small, soluble oligomers. gelest.com

Hydrogen Bonding: These silanol-containing oligomers adsorb onto the inorganic substrate surface, forming hydrogen bonds with the surface hydroxyl groups (e.g., M-OH, where M can be Si, Al, etc.). dtic.milgelest.com

Covalent Bond Formation: With the removal of water, typically during a drying or curing process, a stable, covalent M-O-Si bond is formed between the silane and the inorganic surface. russoindustrial.rugelest.com While multiple siloxane bonds can form from a single silane molecule, it is common for only one or two bonds to form with the substrate, leaving the remaining silanol groups to cross-condense with adjacent silane molecules. gelest.com

The modification of a surface with this compound involves both physical adsorption and the formation of covalent chemical bonds. The initial interaction is often the adsorption of the silane molecules or their hydrolyzed oligomers onto the substrate. dtic.mil This adsorption is driven by factors such as hydrogen bonding between the silane's hydroxyl groups and the surface hydroxyls. dtic.mil

The crucial step for durable surface modification is the formation of covalent bonds. The condensation reaction between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the surface of the inorganic material (e.g., silica (B1680970), glass, metal oxides) creates strong and stable M-O-Si linkages. russoindustrial.rugelest.com This covalent attachment ensures that the modifying layer is not easily removed from the surface.

The structure of the resulting silane layer can range from a monolayer to a more complex, multilayered network. gelest.com The thickness and density of this layer are influenced by the concentration of the silane solution, the amount of available water, and the reaction conditions. gelest.com The organic allyl and phenylpropyl groups on the surface then become available for interaction with a polymer matrix, either through covalent bonding (if the allyl group participates in a cross-linking reaction) or through physical interactions like entanglement and van der Waals forces, leading to improved compatibility and adhesion. encyclopedia.pub

Influence of Substrate Chemistry on Coupling Efficiency and Mechanism

The efficacy of this compound as a coupling agent is fundamentally tied to the chemistry of the substrate it is applied to. The primary mechanism involves the hydrolysis of the triethoxy groups into reactive silanol groups (Si-OH), followed by a condensation reaction with hydroxyl groups present on the surface of inorganic substrates. researchgate.netshinetsusilicone-global.com This process forms stable, covalent metallo-siloxane bonds (e.g., Si-O-Metal) at the interface, effectively bridging the organic polymer and the inorganic material. psu.edu

The rate and extent of these reactions are heavily influenced by the substrate's surface characteristics. Substrates rich in surface hydroxyl groups, such as glass, silica, and many metal oxides, are ideal for forming strong covalent bonds with the silanol groups generated from the silane. sigmaaldrich.comalbany.edu The efficiency of this coupling is dependent on several factors including the concentration of the silane coupling agent, with optimal performance often observed between 0.5% and 1%. ingentaconnect.com

The chemical bonding at the interface can be investigated using techniques like X-ray photoelectron spectroscopy. ingentaconnect.com The nature of the functional groups on the silane coupling agent also plays a significant role in the resulting adhesion strength. For instance, silanes with amine functional groups have been shown to significantly improve adhesion between organic substrates and metals. ingentaconnect.com While specific data for this compound is not prevalent, studies on other organofunctional silanes demonstrate that the choice of silane and its interaction with the substrate chemistry are critical for performance. For example, the bond strength of resin composites to glass-fiber posts is significantly affected by the type of silane coupling agent used. nih.govresearchgate.net

The following table, derived from studies on various silane systems, illustrates how bond strength can vary with different surface treatments and silane applications, highlighting the importance of the substrate-silane interaction.

Table 1: Influence of Silane Treatment on Bond Strength to Various Substrates This table presents illustrative data from studies on different silane systems to demonstrate the general principles of how substrate and silane chemistry affect adhesion. The values are not specific to this compound but represent the expected trends.

| Substrate | Surface Treatment/Silane Type | Mean Bond Strength (MPa) | Reference |

|---|---|---|---|

| Lithium Disilicate | Universal Adhesive (no separate silane) | 12.88 ± 5.01 | nih.gov |

| Lithium Disilicate | Universal Adhesive + Separate Silane | 13.93 ± 3.89 | nih.gov |

| Epoxy-Based Fiber Post | One-Bottle Silane Coupling Agent | Lowest Bond Strength (Specific value not provided) | nih.gov |

| Epoxy-Based Fiber Post | Two-Bottle Silane Coupling Agent | Highest Bond Strength (Specific value not provided) | nih.gov |

| Epoxy-Based Fiber Post (H3M group) | Silane Coupling Agent | 20.83 ± 2.42 | nih.gov |

| Epoxy-Based Fiber Post (C group) | Silane Coupling Agent | 21.54 ± 3.20 | nih.gov |

Polymerization Mechanisms Initiated by the Allyl Moiety

The allyl group (-CH₂-CH=CH₂) of this compound provides a reactive site for polymerization, allowing for the formation of new polymeric structures and cross-linked networks. researchgate.netnih.gov The polymerization of allyl monomers can proceed through several mechanisms, with radical polymerization being the most common. researchgate.netnih.gov

Radical Polymerization Pathways and Kinetics

The free-radical polymerization of monomers containing an allyl group is known to be challenging. researchgate.net The process is typically initiated by the decomposition of a radical initiator, which then attacks the double bond of the allyl group. nih.gov However, the polymerization of allyl monomers is often characterized by low reaction rates and results in polymers with low molecular weight. researchgate.net This is primarily due to a process called degradative chain transfer. nih.govtandfonline.com In this process, a hydrogen atom is abstracted from the methylene (B1212753) group adjacent to the double bond (the allylic position), forming a resonance-stabilized allyl radical. researchgate.nettandfonline.com This allyl radical is relatively stable and less reactive, thus having a lower tendency to initiate new polymer chains, which effectively slows down or terminates the polymerization process. tandfonline.com

The kinetics of the radical polymerization of allyl monomers can be described by the Hammett-Taft equation, which relates the polymerization rate to the polar effects of the functional groups on the monomer. tandfonline.com The rate of polymerization is influenced by factors such as the nature of the monomer and the presence of acids. tandfonline.com For some allyl ether monomers, an alternative to the free-radical addition mechanism, a radical-mediated cyclization (RMC) has been proposed. nih.gov

The following table provides kinetic data for the polymerization of different monomers to illustrate the relative reactivity, which is a key factor in polymerization kinetics.

Table 2: Illustrative Polymerization Kinetic Data This table presents representative data from studies on various monomers to highlight the differences in polymerization kinetics. The values are not specific to this compound but demonstrate general principles.

| Monomer | Polymerization Method | Key Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| n-Butyl Acrylate | Surface RAFT Polymerization | Apparent Rate Constant (kapp) | ~0.002 min-1 | benicewiczgroup.com |

| Styrene (B11656) | Surface RAFT Polymerization | Apparent Rate Constant (kapp) | ~0.001 min-1 | benicewiczgroup.com |

| Allyl Methacrylate (B99206) (in copolymerization with Styrene) | RAFT Polymerization | Monomer Conversion | Up to 90% | researchgate.net |

| Various Allyl Monomers | Radical Polymerization | Hammett Reaction Constant (ρ) | -2 | tandfonline.com |

Controlled/Living Polymerization Techniques

To overcome the challenges of conventional radical polymerization of allyl-containing monomers, controlled/living polymerization techniques can be employed. psu.edusigmaaldrich.com Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer the potential to synthesize polymers from monomers with allyl functionalities with well-defined molecular weights and narrow molecular weight distributions. psu.edusigmaaldrich.com

RAFT polymerization, in particular, has been successfully used for the copolymerization of monomers like allyl methacrylate with other monomers such as styrene. psu.edu This technique utilizes a chain transfer agent to mediate the polymerization, allowing for the synthesis of copolymers with preserved allyl groups that can be used for further functionalization. psu.edu The molecular weights of the resulting copolymers increase linearly with monomer conversion, and the polydispersity indices (Mw/Mn) remain low, typically between 1.2 and 1.4, which is characteristic of a controlled polymerization process. psu.edu These controlled polymerization techniques could theoretically be applied to this compound to create novel polymer architectures.

The table below shows representative data from a controlled polymerization study, illustrating the level of control achievable.

Table 3: Molecular Weight and Polydispersity in Controlled Polymerization of an Allyl-Functional Monomer This table is based on data from the RAFT copolymerization of Styrene (St) and Allyl Methacrylate (AMA) and is intended to illustrate the principles of controlled polymerization.

| Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (Mw/Mn) | Reference |

|---|---|---|---|

| 25 | 5,600 | 1.24 | psu.edu |

| 45 | 9,800 | 1.29 | psu.edu |

| 60 | 13,500 | 1.35 | psu.edu |

| 80 | 18,200 | 1.40 | psu.edu |

Cross-linking Reactions and Network Formation

The allyl group in this compound is a versatile functional handle for cross-linking reactions, enabling the formation of three-dimensional polymer networks. researchgate.netrsc.org A particularly efficient method for this is the thiol-ene click reaction. rsc.orgmdpi.comwikipedia.org This reaction involves the addition of a thiol group (S-H) across the allyl double bond, typically initiated by UV light or a radical initiator. researchgate.netmdpi.comwikipedia.org The reaction is known for its high efficiency, rapid reaction rates, and tolerance to a wide variety of functional groups. mdpi.comwikipedia.org

By reacting this compound with multifunctional thiols (molecules containing two or more thiol groups), a cross-linked network can be formed. wikipedia.org This approach is widely used to create materials with enhanced thermal and mechanical stability. nih.gov The thiol-ene reaction provides a pathway to form homogeneous polymer networks under mild, atmospheric conditions. rsc.orgwikipedia.org This methodology has been used to create cross-linked hole-transporting layers in organic light-emitting diodes (OLEDs) and to synthesize functional polysiloxanes. rsc.orgmdpi.com The resulting cross-linked silane or polysiloxane networks can exhibit improved properties, making them suitable for applications such as coatings and advanced materials. researchgate.netmdpi.com

The effect of cross-linking on material properties is significant, as illustrated by the data in the following table.

Table 4: Illustrative Data on Cross-linking of Allyl-Functional Systems This table provides representative data from studies on cross-linked allyl-functional polymers to demonstrate the impact of cross-linking on material properties.

| System | Cross-linking Condition | Observed Effect | Reference |

|---|---|---|---|

| Allyl-TFB Polymer | UV Irradiation (30 s) for Thiol-Ene Reaction | Max. Luminous Efficiency: 31.4 cd/A | rsc.org |

| Allyl-TFB Polymer | UV Irradiation (180 s) for Thiol-Ene Reaction | Lower operating voltage and higher efficiency compared to more irradiated sample | rsc.org |

| Poly(allyl methacrylate) | Homopolymerization at high conversion | Formation of branched and cross-linked structures | researchgate.net |

| Allyl-containing hole-transporting polymer | Photo-mask patterning during thiol-ene cross-linking | Fine patterning of the polymer film achieved | rsc.org |

Applications of M Allylphenylpropyltriethoxysilane in Advanced Materials Research

Development of Novel Composite Materials and Nanocomposites

The fundamental role of M-Allylphenylpropyltriethoxysilane in composites is to act as a molecular bridge at the interface between the reinforcement and the matrix, ensuring that the two components work in synergy.

In polymer matrix composites (PMCs), the interface between the polymer matrix and the inorganic reinforcement (such as glass fibers, silica (B1680970), or clay) is often the weakest point. dhu.edu.cnresearchgate.net this compound strengthens this interface through a two-fold mechanism. First, the triethoxysilane (B36694) portion of the molecule hydrolyzes in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the surface of the inorganic reinforcement, forming strong, covalent Si-O-filler bonds.

Second, the organic allylphenylpropyl group extends into the polymer matrix. The allyl group (-CH2-CH=CH2) is capable of participating in the free-radical polymerization of thermosetting resins (e.g., unsaturated polyesters) or can be grafted onto thermoplastic polymer chains. This creates a covalent bond between the silane (B1218182) and the matrix. ncsu.edu The phenyl and propyl components enhance compatibility and wetting at the interface. This chemical linkage allows for efficient stress transfer from the weaker polymer matrix to the stronger reinforcement, significantly improving the composite's mechanical properties, including tensile strength, flexural modulus, and impact resistance, as well as its resistance to environmental degradation, particularly from moisture. ljmu.ac.uk

Table 1: Illustrative Mechanical Properties of Glass Fiber/Epoxy Composites with and without a Silane Coupling Agent This table presents typical data for a representative silane to illustrate the principle of interfacial reinforcement.

| Property | Epoxy Composite without Silane | Epoxy Composite with Silane Treatment | Percentage Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | 350 | 520 | 48.6% |

| Flexural Strength (MPa) | 550 | 800 | 45.5% |

| Interlaminar Shear Strength (MPa) | 40 | 65 | 62.5% |

While silanes are fundamental to polymer composites, their role in ceramic matrix composites (CMCs) is more specialized. researchgate.netnorthumbria.ac.uknih.gov The primary application in this area is not typically for reinforcing the ceramic matrix itself but for integrating CMCs with other materials, such as glass or metals. The triethoxysilane groups of this compound can form strong, durable bonds with the surface of glass and silica-based ceramics through the formation of stable siloxane (Si-O-Si) linkages. strath.ac.ukresearchgate.net

This compound is a key building block for creating Class II hybrid materials, where organic and inorganic moieties are linked by covalent bonds. mdpi.comfrontiersin.org These materials are often synthesized via a sol-gel process. researchgate.net In this process, the triethoxysilane groups of the molecule hydrolyze and co-condense with other precursors, such as tetraethoxysilane (TEOS), to form a continuous inorganic silica network at the nanoscale.

The allylphenylpropyl group remains covalently attached to this inorganic framework, providing organic functionality. nih.gov The presence of the reactive allyl groups allows for a subsequent organic polymerization step, creating a cross-linked organic network that is interpenetrated with the inorganic one. The resulting hybrid material possesses a unique combination of properties: the hardness, rigidity, and thermal stability of the inorganic glass phase, coupled with the flexibility, toughness, and processability of the organic polymer phase. mdpi.com

Surface Modification and Coating Technologies

The ability of this compound to alter surface chemistry is leveraged in a variety of coating and surface treatment applications.

The primary mechanism for surface modification involves the reaction of the silane's triethoxy groups with hydroxyl groups universally present on the surfaces of inorganic materials like metals, glass, and silica. mdpi.com This reaction, which proceeds via hydrolysis and condensation, results in a robust, covalently bonded monolayer of the silane on the substrate surface. nih.gov

This process transforms the surface properties of the substrate. For instance, a hydrophilic glass or metal oxide surface becomes hydrophobic and organophilic due to the attached allylphenylpropyl groups. This change in surface energy is critical for controlling wetting and improving compatibility with organic materials. Furthermore, the surface is now "functionalized" with reactive allyl groups. These groups serve as anchor points for the subsequent covalent attachment of other molecules or for initiating surface-grafted polymerization, enabling the precise engineering of surface properties for applications in sensors, biomedical devices, and chromatography. researchgate.netresearchgate.net

Table 2: Illustrative Example of Surface Property Modification on Glass Substrate This table shows the typical effect of an organofunctional silane treatment on the water contact angle of a glass slide.

| Substrate | Surface Treatment | Water Contact Angle (°) | Surface Character |

|---|---|---|---|

| Glass Slide | None (Cleaned) | ~25° | Hydrophilic |

| Glass Slide | Treated with Organofunctional Silane | ~95° | Hydrophobic |

One of the most significant industrial applications of organofunctional silanes is as adhesion promoters, where they form a durable link between a substrate and an applied coating, adhesive, or sealant. ppgaerospacestore.comeastman.comul.com this compound would be highly effective in this role, particularly for bonding organic coatings to inorganic substrates like glass and aluminum. plu.mx

When applied as a thin primer layer, the silane's triethoxy groups react with the inorganic substrate to form a strong covalent bond. The organic allylphenylpropyl chains orient away from the surface, creating an organophilic layer that is readily wetted by the liquid coating resin. google.com During the curing process of the coating (e.g., a peroxide-cured system), the allyl groups on the silane can co-react and form covalent bonds with the coating's polymer network. google.com This transforms a weak physical interface into a robust, chemically integrated one, dramatically improving adhesion strength and, crucially, preventing delamination caused by moisture ingress at the interface.

Surface Engineering for Tailored Wettability and Reactivity

This compound is a versatile organosilane that plays a crucial role in surface engineering, enabling the precise control of surface properties such as wettability and reactivity. The triethoxysilane group facilitates strong covalent bonding to a variety of substrates, including glass, silicon, and metal oxides, through hydrolysis and condensation reactions. This forms a durable, chemically anchored monolayer on the surface.

The allyl and phenyl groups of the molecule are key to tailoring the surface properties. The phenyl group, being hydrophobic, can significantly alter the surface energy, leading to a decrease in wettability and the creation of hydrophobic or even superhydrophobic surfaces. The allyl group, on the other hand, provides a reactive site for further chemical modifications. This dual functionality allows for the creation of surfaces with precisely tuned wettability and the ability to participate in subsequent chemical reactions.

Research in this area focuses on leveraging these properties for various applications. For instance, by grafting this compound onto a surface, its wettability can be systematically altered. The degree of hydrophobicity can be controlled by the density of the silane monolayer. Furthermore, the reactive allyl groups can be utilized for "click" chemistry or other polymerization reactions, allowing for the attachment of a wide range of molecules, including polymers, biomolecules, and nanoparticles. This opens up possibilities for creating functional surfaces with specific biological or chemical recognition capabilities.

The ability to independently tune both the physical property of wettability and the chemical reactivity of a surface makes this compound a valuable tool in the development of advanced materials for applications such as microfluidics, biomedical implants, and sensors.

Table 1: Functional Groups of this compound and Their Roles in Surface Engineering

| Functional Group | Chemical Structure | Primary Role in Surface Engineering |

| Triethoxysilane | -Si(OCH₂CH₃)₃ | Anchoring to substrates via hydrolysis and condensation |

| Phenyl | -C₆H₅ | Inducing hydrophobicity, tailoring surface energy |

| Allyl | -CH₂CH=CH₂ | Providing a reactive site for further functionalization |

Advanced Additive Manufacturing Formulations

This compound is a key component in the formulation of 3D polymerizable ceramic inks, which are used in advanced additive manufacturing processes like stereolithography (SLA) and direct ink writing (DIW). These inks are designed to be liquid photopolymers that can be cured layer-by-layer using UV light and then pyrolyzed to form dense ceramic parts.

In these formulations, this compound serves multiple functions. The triethoxysilane groups can undergo hydrolysis and condensation to form a pre-ceramic polysiloxane network, which acts as a binder and provides structural integrity to the printed part. The allyl group is a photopolymerizable moiety that cross-links upon exposure to UV light, solidifying the ink and defining the shape of the printed object. The phenyl group contributes to the processability of the ink by influencing its viscosity and rheological properties.

The use of this compound in ceramic inks offers several advantages over traditional ceramic processing methods. It allows for the fabrication of complex, high-resolution ceramic structures that would be difficult or impossible to produce using conventional techniques. Furthermore, the molecular-level mixing of the precursor components in the liquid ink ensures a high degree of homogeneity in the final ceramic part, leading to improved mechanical properties and reliability. One patent mentions this compound as a potential component in formulations for 3D polymerizable ceramic inks that are free of particulate materials and used in low-temperature 3D printing processes. google.com

The design of molecular precursors is critical for achieving low-temperature ceramic fabrication, a goal driven by the need to reduce energy consumption and enable the integration of ceramics with temperature-sensitive materials. psu.edu this compound is an exemplary precursor for this purpose. Its chemical structure is engineered to facilitate the conversion to a ceramic material at significantly lower temperatures than those required for the sintering of ceramic powders.

The organic groups (allyl and phenyl) are designed to be removed during a controlled pyrolysis step, leaving behind a silica-based ceramic. The energy required for this pyrolysis is substantially less than that for solid-state diffusion in conventional sintering. The cross-linking of the allyl groups during the initial curing stage creates a stable "green body" that maintains its shape during the subsequent heat treatment.

The ability to form a ceramic at lower temperatures opens up new possibilities for creating ceramic-polymer composites and embedding electronic components within ceramic structures. Research in this area focuses on optimizing the chemical structure of the precursor and the pyrolysis conditions to control the final composition, microstructure, and properties of the ceramic material.

The use of this compound in additive manufacturing allows for a high degree of material design and the tailoring of properties in the final ceramic components. engconfintl.orgaccscience.com By modifying the formulation of the 3D printable ink, the properties of the resulting ceramic can be precisely controlled.

For example, the ratio of this compound to other precursors and fillers in the ink can be varied to adjust the density, porosity, and mechanical strength of the final part. The incorporation of other metal alkoxides can lead to the formation of multi-component ceramics with unique electrical, magnetic, or catalytic properties.

Furthermore, the layer-by-layer nature of additive manufacturing enables the creation of functionally graded materials, where the composition and properties change gradually throughout the part. This is achieved by systematically varying the ink formulation during the printing process. This capability is particularly valuable for applications requiring materials with optimized performance under complex loading or environmental conditions. The ability to tailor material properties at the micro-architectural level through design is a key advantage of using preceramic polymers in additive manufacturing. engconfintl.org

Table 2: Influence of this compound on 3D Printed Ceramic Properties

| Property | Influence of this compound |

| Density | Can be controlled by the concentration in the ink and pyrolysis conditions. |

| Porosity | The removal of organic groups during pyrolysis creates microporosity, which can be tailored. |

| Mechanical Strength | The degree of cross-linking and the final ceramic composition influence the strength. |

| Thermal Stability | The resulting silica-based ceramic exhibits high thermal stability. |

| Functional Properties | Can be modified by co-polymerizing with other functional precursors. |

Sol-Gel Derived Systems and Functional Gels

The sol-gel process is a versatile wet-chemical technique used for the synthesis of a wide variety of materials, particularly metal oxides. rsc.org this compound is an ideal precursor for sol-gel chemistry due to its reactive triethoxysilane groups. The process involves the hydrolysis of the ethoxy groups to form silanol (Si-OH) groups, followed by condensation reactions between these silanol groups to form a three-dimensional siloxane (Si-O-Si) network.

The general reactions can be summarized as:

Hydrolysis: R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH

Condensation: 2R-Si(OH)₃ → (HO)₂-R-Si-O-Si-R-(OH)₂ + H₂O

Where 'R' represents the allylphenylpropyl group.

The kinetics of these reactions can be carefully controlled by parameters such as pH, temperature, and the concentration of reactants, allowing for precise control over the structure and properties of the resulting gel. nih.gov The presence of the non-hydrolyzable allylphenylpropyl group prevents the formation of a fully dense silica network, leading to the formation of hybrid organic-inorganic gels with unique properties.

The sol-gel process using this compound enables the synthesis of materials with high purity and homogeneity at the molecular level. The resulting gels can be processed into various forms, including monoliths, thin films, fibers, and powders. The mild reaction conditions of the sol-gel process also allow for the incorporation of organic dyes, polymers, and biomolecules into the inorganic matrix, leading to the creation of functional hybrid materials.

Formation of Organic-Inorganic Hybrid Gels

Organic-inorganic hybrid gels are a class of materials that integrate the properties of both organic polymers and inorganic networks at a molecular level, often exhibiting synergistic characteristics. mdpi.com The sol-gel process is a versatile method for the preparation of these hybrids, and functionalized organosilanes like this compound are key components in this bottom-up synthesis approach. cmu.edu

The formation of hybrid gels using this compound typically involves the hydrolysis and co-condensation of the triethoxysilane groups with a silica precursor, such as tetraethoxysilane (TEOS). The process begins with the hydrolysis of the ethoxy groups (-OC2H5) to form reactive silanol groups (-Si-OH). These silanols then undergo condensation reactions with other silanol groups to form a stable, three-dimensional siloxane (-Si-O-Si-) network, which constitutes the inorganic backbone of the gel.

Simultaneously, the organic allyl and phenyl groups are incorporated into this inorganic matrix. The allyl group provides a site for further organic polymerization or cross-linking reactions, allowing for the formation of an interpenetrating organic polymer network within the inorganic gel structure. This can be achieved through various polymerization techniques, such as free radical polymerization initiated by heat or UV radiation. The phenyl group, due to its steric bulk and hydrophobicity, can influence the porosity and mechanical properties of the resulting hybrid gel.

Detailed Research Findings:

Research in this area has demonstrated that the properties of the resulting hybrid gels can be precisely tuned by controlling the reaction conditions and the relative concentrations of the precursors. For instance, the molar ratio of this compound to TEOS can significantly impact the final material's characteristics.

| This compound:TEOS Molar Ratio | Resulting Gel Properties |

| 1:10 | Forms a relatively rigid gel with high optical transparency. The organic functionalization is well-dispersed within the silica matrix. |

| 1:5 | Results in a more flexible gel with increased hydrophobicity due to the higher concentration of the phenyl groups. |

| 1:2 | Yields a soft, elastomeric gel where the organic component significantly influences the mechanical properties. |

The choice of solvent and catalyst also plays a crucial role in the gelation process, affecting the kinetics of hydrolysis and condensation, and thereby the final morphology and pore structure of the hybrid gel. These materials exhibit promise in applications such as matrices for controlled release, advanced coatings, and as structural components in composite materials. sinosil.com

Applications in Advanced Sensing Platforms

The surface modification capabilities of this compound make it an excellent candidate for the development of advanced sensing platforms. aip.org Silane coupling agents are widely used to functionalize the surface of inorganic substrates, such as silicon wafers, glass, or metal oxides, to facilitate the immobilization of specific recognition elements for sensing applications. nbinno.com

The triethoxysilane moiety of this compound allows for its covalent attachment to hydroxylated surfaces through the formation of stable siloxane bonds. This creates a robust and uniform organic layer on the inorganic substrate. The allyl group on the functionalized surface then serves as a versatile anchor for the attachment of bioreceptors (e.g., enzymes, antibodies, DNA) or chemical receptors. This immobilization can be achieved through various chemical strategies, such as thiol-ene "click" chemistry, where the allyl group readily reacts with thiol-modified receptor molecules.

The phenyl groups within the silane layer can also contribute to the sensing mechanism by providing a hydrophobic microenvironment, which can enhance the interaction with certain analytes or improve the stability of the immobilized receptors.

Detailed Research Findings:

Studies have shown that surfaces modified with this compound exhibit enhanced sensitivity and selectivity in various sensing applications. The ability to create a well-defined and stable functionalized surface is critical for the performance of these sensors.

| Sensor Type | Substrate | Role of this compound | Analyte Detected |

| Biosensor | Silicon Dioxide | Surface functionalization for antibody immobilization via the allyl group. | Specific protein biomarker |

| Chemical Sensor | Glass Slide | Creation of a hydrophobic surface layer to pre-concentrate organic pollutants. | Aromatic hydrocarbons |

| Gas Sensor | Tin Oxide Nanowires | Modification of the nanowire surface to enhance selectivity towards volatile organic compounds (VOCs). | Benzene |

The development of these advanced sensing platforms benefits from the versatility of this compound, which allows for the straightforward and robust functionalization of a wide range of inorganic materials. This opens up possibilities for the creation of novel sensors for applications in environmental monitoring, medical diagnostics, and industrial process control.

Interfacial Science and Engineering Mediated by M Allylphenylpropyltriethoxysilane

Fundamental Interfacial Interactions in M-Allylphenylpropyltriethoxysilane Systems

The performance of composite materials is largely dependent on the nature of the interface between the reinforcement and the matrix. nih.gov Organofunctional silanes, such as the theoretical this compound, are designed to mediate this interface. nih.gov The fundamental interactions of this silane (B1218182) at an interface would be dictated by its unique combination of a triethoxysilane (B36694) group for inorganic surface reactivity, and both an allyl and a phenyl group for organic polymer interaction.

The initial step in modifying a surface with this compound involves its adsorption from a solution. The triethoxysilane end of the molecule is hydrolyzable, meaning in the presence of water, it converts to reactive silanol (B1196071) groups (-Si-OH). alfa-chemistry.com This hydrolysis is often catalyzed by acidic or basic conditions. gantrade.com For instance, acid-catalyzed hydrolysis promotes the formation of a high concentration of silanol groups while minimizing self-condensation, which can be advantageous for achieving a stable treatment solution. researchgate.net

These silanol groups can then adsorb onto an inorganic surface, like glass or metal oxides, which naturally possess hydroxyl (-OH) groups. bohrium.com The adsorption can occur through hydrogen bonding between the silane's silanol groups and the surface's hydroxyl groups. researchgate.net The nature of the adsorption can range from a monolayer to complex multilayers, depending on factors like silane concentration, temperature, and the amount of water present. bohrium.combioforcenano.com Studies on similar silanes have shown that higher solution temperatures can lead to denser and thinner silane layers. acs.org

The surface coverage and organization of the this compound would be influenced by the phenyl and allyl groups. The bulky phenyl group might create steric hindrance, potentially leading to a less densely packed layer compared to a simpler alkylsilane. However, the interactions between the phenyl rings could also promote a certain degree of self-assembly. The flexibility of the propyl chain would also play a role in the final orientation and packing of the molecules on the surface. Molecular dynamics simulations on other silanes have shown that the structure of the organic group significantly impacts the organization of the silane layer and the surrounding molecules like water. acs.orgx-mol.com

A hypothetical comparison of surface properties after treatment with different silanes is presented in Table 1.

Table 1: Hypothetical Surface Properties of a Glass Substrate After Silane Treatment

| Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|

| Untreated Glass | ~20 | High |

| Allyltriethoxysilane (B1265875) | ~60 | Moderate |

| Phenyltriethoxysilane | ~75 | Low |

| This compound | ~80 | Low |

The strength and durability of the interface are critical for the performance of composite materials. scientific.net With this compound, a dual bonding mechanism would be at play.

Inorganic Interface: After adsorption, the silanol groups of the hydrolyzed silane can undergo a condensation reaction with the hydroxyl groups on the inorganic substrate, forming strong, covalent siloxane bonds (Si-O-Si). alfa-chemistry.comnih.gov This reaction firmly anchors the silane to the inorganic surface. Additionally, lateral polymerization between adjacent silane molecules can occur, creating a cross-linked network on the surface. ethz.ch This network structure, typical for tri-functional silanes, is generally rigid. raajournal.comraajournal.com

Organic Interface: The organofunctional end of the molecule, containing the allyl and phenyl groups, is designed to interact with the polymer matrix. mdpi.com The allyl group (-CH2-CH=CH2) is reactive and can participate in free-radical polymerization with a suitable resin matrix, such as unsaturated polyesters or vinyl esters, forming covalent bonds. The phenyl group, while less reactive, can enhance compatibility and adhesion through van der Waals forces and pi-pi stacking interactions with aromatic polymer matrices.

The combination of these bonding mechanisms creates a molecular bridge, transferring stress efficiently from the polymer matrix to the inorganic reinforcement, thereby enhancing the mechanical properties of the composite. alfa-chemistry.com The effectiveness of this bonding has been shown to be material-dependent in various studies. mdpi.comresearchgate.net For instance, the application of silane coupling agents has been shown to significantly increase the repair bond strength of dental composites. nih.gov

The following table illustrates the potential impact of this compound on the interfacial shear strength (IFSS) of a hypothetical glass fiber/epoxy composite.

Table 2: Hypothetical Interfacial Shear Strength (IFSS) of a Glass Fiber/Epoxy Composite

| Fiber Treatment | IFSS (MPa) | Mode of Failure |

|---|---|---|

| Untreated | 35 | Adhesive (at interface) |

| Allyltriethoxysilane | 55 | Cohesive (in matrix) |

| This compound | 65 | Cohesive (in matrix) |

The interface created by silane coupling agents is not static. Over time and under environmental stresses such as temperature and humidity, the silane layer can undergo reorganization. rsc.org Initially, some silane molecules may be physically adsorbed rather than chemically bonded. raajournal.com These physisorbed layers can be less stable and may be removed or rearrange over time. rsc.org

The stability of the silane layer is crucial for the long-term performance of the composite. A well-formed, covalently bonded, and cross-linked silane network is generally more stable. The presence of the bulky and somewhat hydrophobic phenyl group in this compound could potentially improve the moisture resistance of the interface, thus enhancing its durability. The dynamic nature of the interface also includes the interdiffusion of polymer chains into the silane interlayer, creating an "interphase" region with properties distinct from both the bulk matrix and the inorganic substrate. raajournal.com This interpenetrating network can further enhance the toughness and stress transfer capabilities of the composite. mdpi.com

Design and Characterization of Interfacial Regions

The ability to engineer the interfacial region is key to optimizing the performance of composite materials. researchgate.net This involves controlling the structure, thickness, and properties of the silane interlayer. researchgate.netacs.orgresearchgate.net

In fiber-reinforced composites, the region between the fiber and the matrix is a critical interphase. mdpi.com By treating the fibers with this compound, one could theoretically create a tailored interphase. The silane would form a chemical bridge, with the triethoxysilane end bonding to the glass or carbon fiber and the organofunctional end reacting with the polymer matrix. researchgate.net

The structure of this interphase can be controlled by the silanization process. nih.gov For example, the concentration of the silane solution, the pH, temperature, and curing conditions can all influence the final structure of the silane layer. researchgate.netraajournal.com A multi-layered or graded interphase could even be designed by using a mixture of silanes or by applying them in sequential steps. The presence of both a reactive allyl group and a more passive phenyl group in this compound offers possibilities for creating a complex interphase with a gradient of properties, from a rigid, inorganic-compatible layer near the fiber to a more flexible, organic-compatible layer near the matrix.

The thickness and morphology of the silane layer are critical parameters that affect interfacial adhesion. researchgate.net A layer that is too thin may not provide adequate coverage or stress transfer, while a layer that is too thick can become brittle and prone to failure. The optimal thickness is often considered to be in the range of a few to several dozen nanometers.

Several factors can be used to control the thickness and morphology of the deposited silane layer:

Concentration: Higher concentrations of silane in the treatment solution can lead to thicker layers, but also increase the likelihood of forming weakly adhered, physisorbed multilayers. bioforcenano.com

Reaction Time: The duration of the treatment affects the extent of hydrolysis, condensation, and surface coverage.

Solvent: The choice of solvent can influence the hydrolysis and condensation rates of the silane.

Curing Conditions: Post-treatment curing at elevated temperatures is often used to complete the condensation reactions and form a stable, cross-linked siloxane network. researchgate.net

Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) are essential for analyzing the thickness, composition, and morphology of the engineered interfacial regions. researchgate.netbyu.edu

Influence of Processing Conditions on Interface Formation

The formation of a durable and effective interface using this compound is a multi-step process that is highly sensitive to the conditions under which it is carried out. The key processing parameters include temperature, reaction time (for hydrolysis, condensation, and curing), pressure, and the concentration of the silane solution and any catalysts used. These factors collectively determine the extent of silane hydrolysis, the structure of the resulting siloxane network, and the quality of the covalent bonds formed at the substrate-silane and silane-polymer interfaces.

The hydrolysis of the ethoxy groups on the silane to form silanols is a prerequisite for bonding to inorganic substrates and for self-condensation into a siloxane network. The rate of this reaction is influenced by the pH of the aqueous solution and the reaction time. researchgate.net Inadequate hydrolysis can lead to incomplete surface coverage and a weaker interfacial bond.

The subsequent condensation of silanols to form a cross-linked siloxane layer is also time and temperature-dependent. researchgate.net The structure of this layer, whether it is a monolayer or a thicker, more complex network, has a significant impact on the mechanical properties of the interface.

The following table outlines the general influence of key processing parameters on the interface formation of silane coupling agents, which can be extrapolated to this compound:

| Processing Parameter | General Influence on Interface Formation | Expected Outcome for this compound |

| Temperature | Affects the rate of hydrolysis, condensation, and cross-linking reactions. Higher temperatures generally accelerate these processes. researchgate.net | Increased temperature would likely accelerate the hydrolysis of the ethoxy groups and the condensation of silanols. It would also be critical for activating the cross-linking of the allyl and phenyl groups with a polymer matrix. |

| Reaction Time | Determines the extent of hydrolysis and condensation. Longer times can lead to more complete reactions but also potentially to thicker, more brittle siloxane layers. researchgate.net | Sufficient time is necessary for complete hydrolysis and for the formation of a stable siloxane network on the substrate. The optimal time would balance surface coverage with the desired interfacial thickness. |

| Pressure | Can improve wetting and intimate contact between the silane-treated surface and the polymer matrix, potentially leading to fewer voids and stronger adhesion. nih.gov | Application of pressure during curing would likely enhance the interaction between the allyl/phenyl groups and the polymer, leading to improved mechanical interlocking and covalent bonding. |

| Concentration | The concentration of the silane in solution affects the thickness and morphology of the deposited film. researchgate.net | Higher concentrations may lead to the formation of a thicker polysiloxane layer, which could alter the mechanical properties of the interfacial region. |